molecular formula C11H10F2O3 B1590632 Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate CAS No. 887267-53-0

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Cat. No. B1590632
M. Wt: 228.19 g/mol
InChI Key: FLBIFWLBLQKDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C11H10F2O3 and a molecular weight of 228.192 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate can be represented by the SMILES string NC(CC(OCC)=O)C1=CC(F)=CC=C1F . The InChI key for this compound is SMUTVZQENNXIKA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a solid compound . The compound is thermally stable up to about 300°C . The optical parameters and absorption coefficient were calculated using diffused reflectance (DR) measurements in a wide range of wavelengths (200 to 1600 nm). Two optical bandgap values (2.35 and 2.25 eV) were obtained in the applied range of photon energy using Kubelka–Munk theory (KMT) .

Scientific Research Applications

    Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate

    This compound is available from chemical suppliers, but specific applications or experimental procedures are not provided. It’s likely used in early-stage research for the development of new chemicals or drugs.

    Indole derivatives

    While not directly related to your compound, indole derivatives (which also contain aromatic rings like your compound) have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These compounds bind with high affinity to multiple receptors, making them useful in drug development.

    3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(hydrate-1-yl)pyridine

    These compounds, which share some structural similarities with your compound, have been studied for their synthesis, spectroscopic properties, single crystal XRD, electronic properties, nonlinear optical properties, and biological properties.

Future Directions

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is used for proteomics research . As with all research chemicals, future directions will likely involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBIFWLBLQKDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543551
Record name Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

CAS RN

887267-53-0
Record name Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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